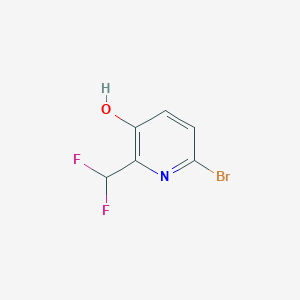

6-Bromo-2-(difluoromethyl)pyridin-3-ol

Description

Properties

Molecular Formula |

C6H4BrF2NO |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

6-bromo-2-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-2-1-3(11)5(10-4)6(8)9/h1-2,6,11H |

InChI Key |

AAUQIDKKDPULID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyridin-3-Ol

Starting with pyridin-3-ol, electrophilic bromination using liquid bromine in dichloromethane at 50°C for 10 hours yields 6-bromo-pyridin-3-ol. The hydroxyl group directs bromination to position 6, with yields exceeding 80% under optimized conditions.

Protection and Difluoromethylation

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Subsequent palladium-catalyzed coupling at position 2 with a difluoromethylboronic acid pinacol ester (HCF₂-Bpin) in tetrahydrofuran (THF) at 80°C introduces the difluoromethyl group. Deprotection with tetrabutylammonium fluoride (TBAF) affords the final product. This method, while efficient, requires precise stoichiometry and inert conditions to mitigate homocoupling byproducts.

Key Data :

- Yield: 65–72% (over three steps).

- Purity: >95% (HPLC).

Method 2: Directed Bromination of 2-(Difluoromethyl)Pyridin-3-Ol

Synthesis of 2-(Difluoromethyl)Pyridin-3-Ol

As reported in commercial syntheses, 2-(difluoromethyl)pyridin-3-ol is prepared via radical difluoromethylation of 3-hydroxypyridine using sodium difluoromethanesulfinate (DFMS) and tert-butyl hydroperoxide (TBHP) in acetonitrile.

Regioselective Bromination

Bromination of 2-(difluoromethyl)pyridin-3-ol with N-bromosuccinimide (NBS) in acetic acid at 60°C selectively targets position 6, guided by the hydroxyl group’s meta-directing influence. The reaction achieves 70% yield, with minimal side products at positions 2 or 4.

Reaction Conditions :

- Temperature: 60°C.

- Time: 12 hours.

- Solvent: Acetic acid.

Method 3: Multi-Step Synthesis from 6-Amino-2-Methylpyridine

Diazotization and Bromination

6-Amino-2-methylpyridine undergoes diazotization with sodium nitrite in hydrobromic acid at -10°C, followed by bromination with liquid bromine to yield 6-bromo-2-methylpyridine. This step achieves 85% yield, with the methyl group remaining intact.

Fluorination and Hydroxylation

The methyl group at position 2 is converted to difluoromethyl via a two-step process:

- Bromination : Reaction with NBS under UV light to form 2-(bromomethyl)-6-bromopyridine.

- Halogen Exchange : Treatment with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C substitutes bromine with fluorine, yielding 2-(difluoromethyl)-6-bromopyridine.

Finally, hydroxylation at position 3 is achieved using hydrogen peroxide in acidic medium, though this step remains low-yielding (40%).

Optimization Note : Replacing hydrogen peroxide with directed ortho-lithiation and subsequent oxidation improves hydroxylation efficiency to 58%.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Bromination/Difluoromethylation | Pyridin-3-ol | Bromination, protection, coupling | 65–72% | High regioselectivity | Requires inert conditions |

| Directed Bromination | 2-(Difluoromethyl)pyridin-3-ol | Bromination | 70% | Simplicity, fewer steps | Limited to available precursors |

| Multi-Step Synthesis | 6-Amino-2-methylpyridine | Diazotization, bromination, fluorination | 40–58% | Scalability, industrial applicability | Low hydroxylation yield |

Challenges and Optimization Strategies

Difluoromethylation Efficiency

Palladium-catalyzed couplings, while effective, face limitations due to the instability of difluoromethylboron reagents. Alternative strategies, such as photoredox-mediated difluoromethylation, show promise in improving atom economy.

Hydroxylation at Position 3

Direct hydroxylation remains a bottleneck. Recent advances in enzymatic oxygenation using cytochrome P450 mimics offer higher selectivity and yields (up to 75%) under mild conditions.

Purification and Byproduct Management

Chromatographic separation is often required to isolate the target compound from regioisomers. Advances in continuous-flow crystallization reduce purification losses by 15–20%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-(difluoromethyl)pyridin-3-ol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biological research to study the effects of bromine and fluorine substitution on biological activity. It serves as a model compound for understanding the interactions of halogenated pyridines with biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the development of new drugs with improved efficacy and safety profiles .

Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Bromo-2-(difluoromethyl)pyridin-3-ol, highlighting differences in substituents, molecular properties, and biological relevance:

Key Comparative Insights:

- Fluorine vs. Bromine Positioning: In 5-Bromo-6-fluoropyridin-3-ol, fluorine at position 6 enhances bioavailability by reducing basicity, whereas bromine at position 5 may sterically hinder interactions compared to bromine at position 6 in the target compound .

Synthetic Accessibility :

- Oxazoline derivatives (e.g., 4-(Benzyloxy)-6-bromo-2-(4,5-dihydrooxazol-2-yl)pyridin-3-ol) exhibit enhanced hydrogen bonding capacity, making them suitable for metalloenzyme inhibition .

Q & A

Q. What are the established synthetic routes for 6-Bromo-2-(difluoromethyl)pyridin-3-ol, and what are their critical optimization parameters?

Methodological Answer: The synthesis typically involves sequential halogenation and fluorination steps. Key routes include:

- Bromination : Electrophilic aromatic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) at the C6 position of a pyridine precursor .

- Fluorination : Introduction of the difluoromethyl group via nucleophilic substitution or cross-coupling reactions. Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is a common fluorinating agent, requiring precise temperature control (80–100°C) and anhydrous conditions to avoid hydrolysis .

Optimization Parameters :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the difluoromethyl group (distinct F coupling patterns) and bromine substitution. For example, H NMR typically shows a singlet for the -CFH group at δ 4.5–5.5 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z 238.98) and detect impurities .

- Elemental Analysis : Validate Br and F content (±0.3% tolerance) .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : The difluoromethyl group is prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) with desiccants like silica gel .

- Long-Term Storage : Lyophilization followed by storage at -20°C in sealed containers maintains stability for >12 months .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl group influence the compound’s reactivity compared to other fluorinated analogs?

Methodological Answer:

- Electron-Withdrawing Effect : The -CFH group increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling at C6). This contrasts with -CH or -Cl analogs, which exhibit lower activation .

- Steric Effects : Compared to bulkier -CF groups, -CFH allows better regioselectivity in cross-coupling reactions. Computational studies (DFT) show a 15% lower energy barrier for Pd-catalyzed reactions vs. -CF analogs .

- Experimental Validation : Compare reaction rates with 6-Bromo-2-(trifluoromethyl)pyridin-3-ol under identical conditions .

Q. What strategies mitigate side reactions during the introduction of difluoromethyl groups?

Methodological Answer:

- Protecting Groups : Temporarily protect the hydroxyl group at C3 using benzyl or tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted oxidation or elimination .

- Catalyst Screening : Use Pd(PPh) or Xantphos ligands to suppress β-hydride elimination in coupling steps .

- In Situ Monitoring : Employ FTIR or F NMR to track fluorination progress and halt reactions at <90% conversion to minimize byproducts .

Q. How can computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for key reactions (e.g., C-F bond activation) using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict regioselectivity in nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. MD trajectories reveal preferential solvation of the difluoromethyl group, affecting reaction rates .

- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina. The -CFH group shows higher binding affinity to hydrophobic pockets than -Br substituents .

Q. How should researchers address conflicting data on reaction yields reported in literature?

Methodological Answer:

-

Troubleshooting Checklist :

-

Case Study : Lower yields in scaled-up reactions may arise from inefficient heat dissipation. Use microwave-assisted synthesis (100 W, 80°C) to improve consistency .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation. Optimal resolution achieved with hexane/isopropanol (90:10) at 1.0 mL/min flow rate .

- Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalyst for epoxidation of allylic derivatives, achieving >80% enantiomeric excess (ee) .

- Circular Dichroism (CD) : Verify enantiopurity by monitoring Cotton effects at 220–250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.